

(R,S)-N-Nitroso Anabasine-d4: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: (R,S)-N-Nitroso anabasine-d4

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This technical guide provides an in-depth overview of the synthesis and characterization of **(R,S)-N-Nitroso anabasine-d4**, a crucial labeled internal standard for the quantitative analysis of tobacco-specific nitrosamines (TSNAs). TSNAs are a class of potent carcinogens found in tobacco products, and accurate measurement of their levels is critical for research and regulatory purposes.

Compound Overview

(R,S)-N-Nitroso anabasine-d4 is a deuterated isotopologue of N-nitroso anabasine (NAB). The incorporation of four deuterium atoms on the pyridine ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.

Property	Value	Source
CAS Number	1020719-68-9	[1][2][3][4][5]
Molecular Formula	C ₁₀ H ₉ D ₄ N ₃ O	[1][3][4]
Molecular Weight	195.25 g/mol	[1][4][6]
Synonyms	5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d ₄ , 2,3,4,6-Tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine	[1][4][6]
Purity	Typically >95% (HPLC)	[2]
Storage	+4°C or -20°C	[2][7]
Application	Labeled metabolite of tobacco, esophageal carcinogen, analytical reference standard. [2][6][8]	

Proposed Synthesis Protocol

A detailed, publicly available synthesis protocol for **(R,S)-N-Nitroso anabesine-d₄** is not readily found in the scientific literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of anabasine, deuteration of pyridine rings, and nitrosation of secondary amines. The proposed synthesis is a two-step process:

- Synthesis of (R,S)-Anabasine-d₄: This involves the deuteration of (R,S)-anabasine.
- Nitrosation of (R,S)-Anabasine-d₄: This involves the reaction of the deuterated anabasine with a nitrosating agent.

Step 1: Synthesis of (R,S)-Anabasine-d₄

The key challenge in this step is the selective deuteration of the pyridine ring of anabasine. Several methods for pyridine deuteration have been reported and could be adapted for this synthesis. A promising approach involves a base-catalyzed hydrogen-deuterium exchange.

Materials:

- (R,S)-Anabasine
- Potassium tert-butoxide (KOtBu)
- Deuterated dimethyl sulfoxide (DMSO-d6)
- Deuterium oxide (D₂O)
- Anhydrous diethyl ether
- Anhydrous sodium sulfate

Procedure:

- To a solution of (R,S)-anabasine in DMSO-d₆, add a stoichiometric amount of potassium tert-butoxide.
- Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for a specified period to allow for deprotonation of the pyridine ring.
- Quench the reaction by the addition of deuterium oxide (D₂O).
- Extract the product with anhydrous diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R,S)-anabasine-d₄.
- Purify the product using column chromatography on silica gel.

Step 2: Nitrosation of (R,S)-Anabasine-d₄

This step involves the conversion of the secondary amine in the piperidine ring of anabasine-d₄ to a nitrosamine.

Materials:

- (R,S)-Anabasine-d₄

- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve (R,S)-anabasine-d4 in a dilute solution of hydrochloric acid at 0°C.
- Slowly add an aqueous solution of sodium nitrite dropwise to the stirred solution.
- Continue stirring the reaction mixture at 0°C for several hours.
- Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(R,S)-N-Nitroso anabasine-d4**.
- Further purification can be achieved by flash chromatography.

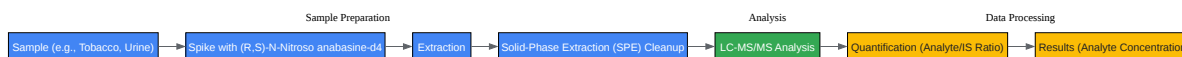
Characterization

A comprehensive characterization of the synthesized **(R,S)-N-Nitroso anabasine-d4** is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

Technique	Expected Results
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high purity (>95%).
Mass Spectrometry (MS)	The molecular ion peak $[M+H]^+$ should be observed at m/z 196. The fragmentation pattern should be consistent with the structure of N-nitroso anabasine, with characteristic losses of the nitroso group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR)	The absence of signals corresponding to the protons at positions 2, 3, 4, and 6 of the pyridine ring, confirming successful deuteration. The remaining proton signals of the piperidine ring should be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (^{13}C NMR)	The carbon signals of the deuterated positions on the pyridine ring will show a characteristic splitting pattern due to C-D coupling and will have a lower intensity.
Infrared (IR) Spectroscopy	Presence of characteristic absorption bands for the N-N=O group (around $1450-1480\text{ cm}^{-1}$) and the aromatic C-D bonds.

Experimental Workflow and Visualization

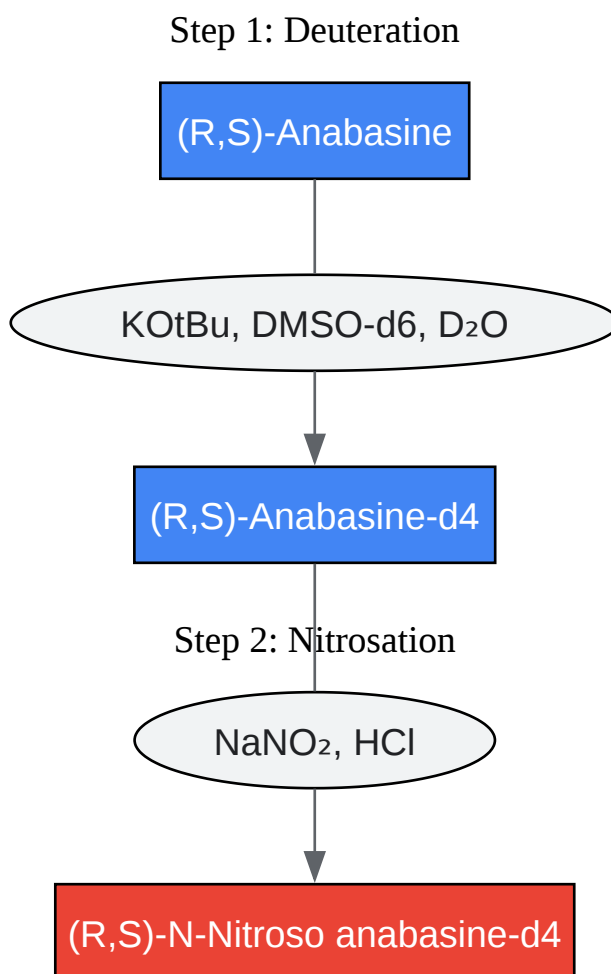
(R,S)-N-Nitroso anabasine-d4 is primarily used as an internal standard in the quantitative analysis of tobacco-specific nitrosamines in various matrices, such as tobacco, smoke, and biological fluids. A typical experimental workflow is depicted below.



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Caption: Workflow for quantitative analysis using an internal standard.

The following diagram illustrates the logical relationship in the proposed two-step synthesis of **(R,S)-N-Nitroso anabesine-d4**.



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Caption: Proposed two-step synthesis of **(R,S)-N-Nitroso anabesine-d4**.

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